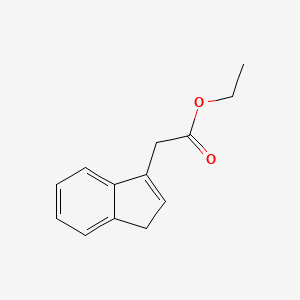

2-(1H-indén-3-yl)acétate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1H-inden-3-yl)acetate is a chemical compound with the molecular formula C13H14O2 . It is a member of indoles , a class of compounds that are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of ethyl 2-(1H-inden-3-yl)acetate can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol. The resulting product is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-inden-3-yl)acetate consists of a benzene ring fused with a five-membered ring containing a nitrogen atom . The exact mass of the compound is 203.094628657 g/mol .Chemical Reactions Analysis

In the synthesis process, the esterification of 2-(1H-indol-3-yl)acetic acid with sulfuric acid in ethanol forms ethyl 2-(1H-indol-3-yl)acetate. This compound then reacts with hydrazine hydrate in methanol to form 2-(1H-indol-3-yl)acetohydrazide .Physical and Chemical Properties Analysis

Ethyl 2-(1H-inden-3-yl)acetate has a molecular weight of 203.24 g/mol . It is insoluble in water . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 353.4±17.0 °C at 760 mmHg, and a melting point of 44-45 °C (lit.) .Applications De Recherche Scientifique

- Par exemple, les dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate ont montré une activité inhibitrice contre le virus de la grippe A .

- De plus, les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont démontré une puissance contre le virus Coxsackie B4 .

Activité Antivirale

Activité Anti-VIH

En résumé, le 2-(1H-indén-3-yl)acétate d'éthyle est prometteur pour diverses applications biologiques, mais des recherches supplémentaires sont essentielles pour débloquer son plein potentiel thérapeutique. 🌱🔬

Mécanisme D'action

Target of Action

Ethyl 2-(1H-inden-3-yl)acetate is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 2-(1H-inden-3-yl)acetate may also interact with various targets.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 2-(1H-inden-3-yl)acetate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given that indole derivatives have a broad spectrum of biological activities , it is likely that ethyl 2-(1H-inden-3-yl)acetate may influence multiple biochemical pathways

Pharmacokinetics

The compound was synthesized by esterification of 2-(1h-indol-3-yl)acetic acid with catalytic amount of sulfuric acid in ethanol , suggesting that it may be lipophilic and thus potentially well-absorbed

Result of Action

Indole derivatives have been shown to exhibit a wide range of biological activities , suggesting that ethyl 2-(1H-inden-3-yl)acetate may have similar effects

Analyse Biochimique

Biochemical Properties

Ethyl 2-(1H-inden-3-yl)acetate, like other indole derivatives, has been found to interact with multiple receptors, which can be beneficial in the development of new therapeutic derivatives

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that Ethyl 2-(1H-inden-3-yl)acetate may influence cell function, gene expression, and cellular metabolism, but specific studies on this compound are needed to confirm these effects.

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that Ethyl 2-(1H-inden-3-yl)acetate may exert its effects through similar interactions

Metabolic Pathways

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , suggesting that Ethyl 2-(1H-inden-3-yl)acetate may be involved in similar pathways

Propriétés

IUPAC Name |

ethyl 2-(3H-inden-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,8H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRNUWQAHAEEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)

![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)

![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)

![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)

![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)

![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)

![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)